3-Benzyloxazolidine-2-carboxylic acid

Oxazolidine stability Hydrolysis kinetics Prodrug design

Researchers requiring a masked amino alcohol or carbonyl equivalent with chemoselective deprotection face limited options. 3-Benzyloxazolidine-2-carboxylic acid (CAS 378223-36-0) addresses this need as a versatile building block with controlled pH-dependent hydrolysis, enabling mild deprotection without harsh cleavage conditions required by more stable oxazolidinones. - Exploitable susceptibility to acid-catalyzed ring-opening for chemoselective deprotection strategies. - N-Benzyl substitution modulates hydrolysis kinetics and solubility versus unsubstituted analogs. - Serves as a chiral building block for enantioselective transformations and diverse library synthesis. Sourced from ISO-certified facilities; stable at 2-8 °C with global logistics support.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 378223-36-0
Cat. No. B1612913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyloxazolidine-2-carboxylic acid
CAS378223-36-0
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1COC(N1CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C11H13NO3/c13-11(14)10-12(6-7-15-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)
InChIKeyHUGWPZSPVPARBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyloxazolidine-2-carboxylic Acid: Properties & Procurement


3-Benzyloxazolidine-2-carboxylic acid (CAS 378223-36-0) is a heterocyclic organic compound featuring a five-membered oxazolidine ring with a benzyl substituent at the 3-position and a carboxylic acid group at the 2-position . Its molecular formula is C11H13NO3 with a molecular weight of 207.23 g/mol . This compound functions primarily as a versatile building block in organic synthesis, particularly for the construction of pharmaceutical intermediates and specialized fine chemicals .

Multifunctional building block suitable for pharmaceutical intermediate and fine chemical synthesis

N-Benzyl and free carboxylic acid combination imparts distinct reactivity for multi-step routes

Oxazolidine scaffold is reported as a substrate for asymmetric catalysis, supporting chiral building block construction

Generic Substitution Failure: 3-Benzyloxazolidine-2-carboxylic Acid


Generic substitution of 3-benzyloxazolidine-2-carboxylic acid with structurally similar compounds, such as unsubstituted oxazolidine-2-carboxylic acid or oxazolidin-2-ones, is scientifically unjustified and can compromise synthetic outcomes. The specific combination of an N-benzyl substituent and a free carboxylic acid imparts unique physicochemical properties—including distinct solubility, reactivity, and stereoelectronic effects—that are not replicated by simpler analogs [1]. Oxazolidines are known to be susceptible to facile hydrolysis under acidic conditions, and the presence of an N-benzyl group modulates both the rate and equilibrium of this ring-opening process compared to N-alkyl or N-acyl derivatives [2]. Furthermore, the compound's utility as a chiral building block or intermediate is inherently tied to its specific substitution pattern; replacement with a generic oxazolidine would alter downstream reaction pathways, potentially reducing yield, purity, or enantiomeric excess in target syntheses [1].

Replacement with unsubstituted oxazolidine-2-carboxylic acid may shift hydrolysis kinetics because the N-benzyl group modulates ring-opening.

Oxazolidin-2-ones typically require harsher cleavage conditions, which may compromise mild deprotection strategies available to the carboxylic acid derivative.

Analogues lacking the free carboxylic acid may exhibit reduced solubility in organic solvents, altering synthetic compatibility.

Differentiation Evidence: 3-Benzyloxazolidine-2-carboxylic Acid


Hydrolytic Lability vs. 2-Phenyl Oxazolidines

Oxazolidine hydrolysis rates are highly sensitive to substitution patterns. While specific kinetic data for 3-benzyloxazolidine-2-carboxylic acid is not available, class-level inference from structural analogs demonstrates that substituents at the 2-position critically influence stability. Oxazolidines with a 2-phenyl substituent exhibit significantly faster hydrolysis compared to those with smaller substituents like a methyl group or a proton . For procurement, this implies that 3-benzyloxazolidine-2-carboxylic acid, which has a carboxylic acid at the 2-position, will exhibit a unique hydrolysis profile distinct from both 2-phenyl and 2-alkyl oxazolidines, making it a distinct functional entity.

Hydrolytic Stability
Class-level inference
2-Phenyl oxazolidines hydrolyze faster than 2-methyl/proton analogs; the target’s 2-carboxylic acid group is not represented in these comparators.
Hydrolysis profile is substitution-dependent and may influence synthetic planning.
Data to verify; specific kinetic constants unavailable for this compound.
Oxazolidine stability Hydrolysis kinetics Prodrug design

Kinetic Resolution and Stereoselectivity

Oxazolidines serve as viable substrates for catalytic enantioselective oxidations, enabling access to enantioenriched building blocks. In kinetic resolution studies of racemic oxazolidines using C2-symmetric organocatalysts, stereoselectivity factors (s) of up to 40 were achieved [1]. While not a direct study of the target compound, this class-level evidence demonstrates the inherent suitability of the oxazolidine scaffold for asymmetric transformations. The specific substitution pattern of 3-benzyloxazolidine-2-carboxylic acid offers a differentiated steric and electronic environment compared to simpler oxazolidines, which would be expected to influence both reaction rate and enantioselectivity in such processes.

Kinetic Resolution
Class-level inference
s ≤ 40
stereoselectivity factor reported for generic oxazolidines under organocatalytic aerobic oxidation
Supports potential for asymmetric transformation; outcome is scaffold-dependent.
Target compound not directly studied; transferability requires validation.
Kinetic resolution Asymmetric oxidation Organocatalysis

Physical Property Benchmarking

Defined physical properties provide a baseline for comparison and handling. 3-Benzyloxazolidine-2-carboxylic acid exhibits a density of 1.284 g/cm³ and a boiling point of 360.5 °C at 760 mmHg . It is noted to be insoluble in water (or susceptible to hydrolysis) but soluble in organic solvents like benzene and chloroform . These properties directly inform solvent selection for reactions and storage conditions, differentiating it from more polar or hydrolytically stable analogs.

Physical Properties
Supporting evidence
Density 1.284 g/cm³ · Bp 360.5 °C (760 mmHg) · Insoluble in water; soluble in benzene/chloroform
Informs solvent selection and handling precautions.
Verify under specific storage and reaction conditions; no direct stability data provided.
Physicochemical properties Solubility Stability

Application Scenarios for 3-Benzyloxazolidine-2-carboxylic Acid


Pharmaceutical Intermediate Synthesis

Given the class's established susceptibility to pH-dependent hydrolysis, 3-benzyloxazolidine-2-carboxylic acid is strategically positioned as an intermediate where controlled ring-opening is a desired synthetic step [1]. This is in contrast to more stable oxazolidinones, which require harsher cleavage conditions. This property can be exploited in the synthesis of complex molecules where the oxazolidine serves as a masked amino alcohol or carbonyl equivalent, allowing for mild, chemoselective deprotection at a key juncture in the synthesis [1].

Enantioselective Catalysis Building Block

The oxazolidine scaffold is a validated substrate for catalytic, enantioselective transformations, including kinetic resolution with high stereoselectivity [2]. Therefore, 3-benzyloxazolidine-2-carboxylic acid represents a viable starting material or intermediate for projects aiming to access enantioenriched molecules via asymmetric catalysis. Its specific substitution pattern can be tuned to interact favorably with a given chiral catalyst environment, a key variable in optimizing enantioselectivity [2].

Heterocyclic Library Synthesis for Drug Discovery

As a functionalized heterocyclic building block, this compound is ideally suited for generating diverse chemical libraries through reactions at either the carboxylic acid or the oxazolidine nitrogen [3]. Its unique combination of a benzyl group and a free acid differentiates it from simpler analogs, enabling the rapid exploration of chemical space around a privileged oxazolidine core. This is particularly relevant for medicinal chemistry programs focused on targets where oxazolidines have shown activity, such as in antimicrobial or anticancer research [3].

Application Selection Property Validation Focus
Controlled Ring-Opening Synthesis pH-Dependent hydrolysis profile Chemoselective deprotection efficiency
Enantioselective Catalysis Building Block Scaffold enantioselectivity potential Catalyst compatibility and enantiomeric excess outcome
Heterocyclic Library Synthesis Functional group versatility (benzyl + carboxylic acid) Library diversity and derivatization scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyloxazolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.